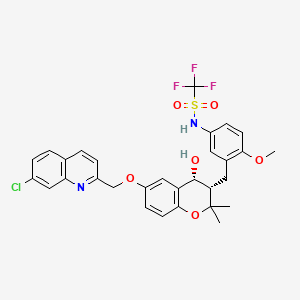
Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro-, also known as CP-288886, is a chemical compound with the molecular formula C30H28ClF3N2O6S and a molecular weight of 637.066 g/mol . This compound is characterized by its complex structure, which includes a methanesulfonamide group, a quinoline moiety, and a benzopyran ring system
Vorbereitungsmethoden
The synthesis of Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro- involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro- may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzopyran ring can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it has been investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets . In medicine, it is being explored for its potential use in the treatment of certain diseases, including cancer and infectious diseases . In industry, it is used in the development of new materials and as a catalyst in chemical processes .
Wirkmechanismus
The mechanism of action of Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro- can be compared with other similar compounds, such as other methanesulfonamide derivatives and quinoline-based compounds. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture . The uniqueness of Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro- lies in its combination of a methanesulfonamide group, a quinoline moiety, and a benzopyran ring system, which imparts distinct chemical and biological properties . Similar compounds include methanesulfonamide, quinoline, and benzopyran derivatives .
Eigenschaften
CAS-Nummer |
221332-74-7 |
|---|---|
Molekularformel |
C30H28ClF3N2O6S |
Molekulargewicht |
637.1 g/mol |
IUPAC-Name |
N-[3-[[(3S,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-3-yl]methyl]-4-methoxyphenyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C30H28ClF3N2O6S/c1-29(2)24(13-18-12-20(8-10-26(18)40-3)36-43(38,39)30(32,33)34)28(37)23-15-22(9-11-27(23)42-29)41-16-21-7-5-17-4-6-19(31)14-25(17)35-21/h4-12,14-15,24,28,36-37H,13,16H2,1-3H3/t24-,28-/m0/s1 |
InChI-Schlüssel |
JKFSIVODIHADRI-CUBQBAPOSA-N |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(C=CC(=C4)Cl)C=C3)O)CC5=C(C=CC(=C5)NS(=O)(=O)C(F)(F)F)OC)C |
Isomerische SMILES |
CC1([C@H]([C@H](C2=C(O1)C=CC(=C2)OCC3=NC4=C(C=CC(=C4)Cl)C=C3)O)CC5=C(C=CC(=C5)NS(=O)(=O)C(F)(F)F)OC)C |
Kanonische SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(C=CC(=C4)Cl)C=C3)O)CC5=C(C=CC(=C5)NS(=O)(=O)C(F)(F)F)OC)C |
Synonyme |
CP 288886 CP-288886 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















